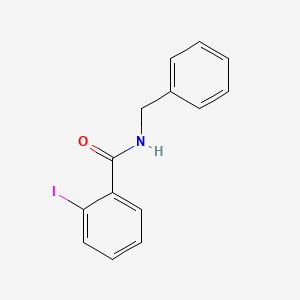

N-benzyl-2-iodobenzamide

Descripción

Significance of Benzamide (B126) and Iodinated Aromatic Scaffolds in Modern Organic Synthesis

The benzamide scaffold is a fundamental structural motif in a vast array of pharmaceutical compounds and functional materials. researchgate.netmdpi.com Its prevalence is attributed to the chemical stability of the amide bond and its capacity to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. mdpi.comresearchgate.net Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai In organic synthesis, the benzamide group serves as a versatile functional handle and a directing group in various chemical transformations. researchgate.netmdpi.com

Similarly, iodinated aromatic scaffolds are of paramount importance in modern organic synthesis. fiveable.meindexcopernicus.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering aryl iodides the most reactive substrates in a multitude of cross-coupling reactions. asianpubs.org This high reactivity makes them indispensable intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. indexcopernicus.comasianpubs.org Reactions such as Suzuki, Heck, and Sonogashira couplings frequently employ aryl iodides to construct complex molecular frameworks from simpler precursors. scielo.br The introduction of an iodine atom onto an aromatic ring can, therefore, be considered a strategic step in the design of a synthetic route towards a target molecule. fiveable.me

Overview of Key Research Areas Pertaining to N-benzyl-2-iodobenzamide

The unique combination of the benzamide framework and the reactive ortho-iodo substituent in this compound has positioned it as a key starting material in several areas of advanced chemical research, most notably in the synthesis of nitrogen-containing heterocyclic compounds through metal-catalyzed reactions.

One of the most prominent applications of this compound and its derivatives is in palladium-catalyzed intramolecular cyclization reactions. These reactions often proceed via an initial oxidative addition of the palladium catalyst to the carbon-iodine bond. For instance, N-propargyl-2-iodobenzamides, which can be synthesized from 2-iodobenzoyl chloride and a corresponding propargylamine (B41283), undergo a cascade cyclocarbopalladation followed by a Suzuki-Miyaura coupling with arylboronic acids. beilstein-journals.org This methodology allows for the efficient and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones, which are important heterocyclic cores in medicinal chemistry. asianpubs.orgbeilstein-journals.org

The following table provides an overview of the optimization of the palladium-catalyzed reaction of an N-propargyl-2-iodobenzamide with phenylboronic acid, highlighting the effect of different catalysts, solvents, and temperatures on the reaction yield. beilstein-journals.org

Table 1: Optimization of Palladium-Catalyzed Synthesis of (Z)-4-(phenyl(phenyl)methylene)-2-benzyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ | --- | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 51 |

| 2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 45 |

| 3 | PdCl₂ | --- | K₃PO₄ | EtOH | 80 | 24 | 75 |

| 4 | PdCl₂ | --- | K₃PO₄ | DMF | 100 | 24 | 60 |

Another significant area of research involves the use of this compound derivatives in the synthesis of phenanthridinones. Phenanthridinones are a class of polycyclic aromatic compounds with a wide range of biological activities. The synthesis can be achieved through a palladium-catalyzed annulation of arynes by substituted ortho-halobenzamides. nih.gov This method allows for the construction of the phenanthridinone core in a single step through the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond. Research has shown that while aryl iodides are typically more reactive in palladium catalysis, in some instances of phenanthridinone synthesis, the corresponding aryl bromides have led to higher yields. nih.gov

The versatility of this compound extends to copper-catalyzed reactions for the synthesis of various heterocycles. For example, derivatives of 2-iodobenzamide (B1293540) can undergo copper-catalyzed tandem reactions to produce complex structures like benzo-fused pyridoindolones. researchgate.net These reactions highlight the utility of the ortho-iodo-benzamide scaffold in constructing multiple heterocyclic rings in a single pot. researchgate.net Furthermore, N-benzyl-2-iodoaniline, a closely related structure, has been used with potassium sulfide (B99878) in a copper-catalyzed reaction to form benzothiazoles, demonstrating the broader applicability of this substitution pattern in heterocyclic synthesis. organic-chemistry.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-iodobenzoic acid |

| Benzylamine (B48309) |

| N-propargyl-2-iodobenzamide |

| 2-iodobenzoyl chloride |

| Phenylboronic acid |

| (Z)-4-(phenyl(phenyl)methylene)-2-benzyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one |

| 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones |

| Phenanthridinones |

| N-benzyl-2-iodoaniline |

| Benzothiazoles |

| Potassium sulfide |

| Palladium(II) chloride |

| Triphenylphosphine |

| Potassium phosphate |

| 1,4-Dioxane |

| Ethanol (B145695) |

| Dimethylformamide |

| Potassium carbonate |

| Palladium(II) acetate |

| Arylboronic acids |

| Aryl bromides |

Structure

3D Structure

Propiedades

IUPAC Name |

N-benzyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKXZHSHGGFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Iodobenzamide and Its Derivatives

Amidation Routes for N-benzyl-2-iodobenzamide Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. For this compound, several protocols have been effectively employed.

Classical Amide Bond Formation Protocols (e.g., Acid Chloride Reactivity)

A prevalent and traditional method for synthesizing this compound involves a two-step process starting from 2-iodobenzoic acid. The carboxylic acid is first converted into a more reactive acyl halide, typically 2-iodobenzoyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 2-iodobenzoyl chloride is a highly reactive electrophile. It is then reacted with benzylamine (B48309) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product. nih.gov This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov The classical acid chloride method is widely used due to its reliability and the high reactivity of the intermediate.

Direct Amidation Strategies with Zirconium Catalysis

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without prior activation of the carboxylic acid. This approach is more atom-economical and environmentally benign. Zirconium-based catalysts have emerged as effective promoters for this transformation.

The mechanism of zirconium-catalyzed direct amidation has been studied, revealing that the reaction is first-order in the catalyst and has a positive rate dependence on the amine concentration. nih.gov The proposed mechanism suggests that a dinuclear zirconium species catalyzes the reaction. The amine performs a nucleophilic attack on a terminal η²-carboxylate ligand of the zirconium catalyst. nih.gov This is followed by a C-O bond cleavage step, which is facilitated by an additional amine molecule that assists in an intermediate proton transfer from the nitrogen to the oxygen. nih.gov These mechanistic insights have led to the development of improved reaction protocols with higher yields and lower catalyst loadings. nih.gov In the context of this compound synthesis, this would involve the direct condensation of 2-iodobenzoic acid with benzylamine in the presence of a suitable zirconium catalyst, such as Zirconium(IV) chloride (ZrCl₄).

Organocatalytic Amidation Approaches

Organocatalysis offers a metal-free alternative for promoting amide bond formation. Various organic molecules can catalyze the direct amidation of carboxylic acids. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective nucleophilic catalyst for the esterification of carboxylic acids, a related transformation. researchgate.net In amidation, organocatalysts can function by activating the carboxylic acid. Chiral Brønsted acids, for example, have been used in the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents. researchgate.net While specific examples for this compound are not detailed, the general principles of organocatalysis can be applied. A typical approach might involve using a coupling reagent to form an active ester or related intermediate in situ, with an organocatalyst like 4-dimethylaminopyridine (B28879) (DMAP) accelerating the subsequent reaction with benzylamine. researchgate.net

Targeted Synthesis of Substituted this compound Analogues

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities. Specific methodologies have been developed for introducing substituents on the nitrogen atom.

Preparation of N-propargyl-2-iodobenzamides

N-propargyl-2-iodobenzamides are valuable synthetic intermediates. These compounds are readily synthesized via the classical acid chloride method. The reaction involves treating various propargylamines with 2-iodobenzoyl chloride in an anhydrous solvent like dichloromethane, with triethylamine added as a base. nih.govbeilstein-journals.org The reaction mixture is stirred at room temperature until the starting propargylamine (B41283) is completely consumed. nih.gov This method has been successfully applied to a range of N-substituted propargylamines to afford the corresponding N-propargyl-2-iodobenzamides in moderate to good yields. beilstein-journals.orgbeilstein-journals.org

| Reactant (Propargylamine Derivative) | Product (N-propargyl-2-iodobenzamide Derivative) | Yield |

|---|---|---|

| N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)benzylamine | N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide | Data not specified |

| N-benzyl-1-(p-tolyl)prop-2-yn-1-amine | N-benzyl-2-iodo-N-(1-(p-tolyl)prop-2-yn-1-yl)benzamide | 75% |

| N-benzyl-1-phenylprop-2-yn-1-amine | N-benzyl-2-iodo-N-(1-phenylprop-2-yn-1-yl)benzamide | 78% |

| N-benzylprop-2-yn-1-amine | N-benzyl-N-propargyl-2-iodobenzamide | 85% |

Preparation of N-aryl-2-iodobenzamides for 1,4-Aryl Migration Studies

The synthesis of N-aryl-2-iodobenzamides is a crucial step for investigating radical-mediated 1,4-aryl migration reactions. These compounds serve as precursors to generate aryl radicals, which can then undergo intramolecular cyclization and rearrangement to form new biaryl structures. A common and straightforward method for their preparation involves the acylation of an appropriate amine with 2-iodobenzoyl chloride.

In a typical procedure, 2-iodobenzoic acid is converted to its more reactive acid chloride form. This acyl chloride is then reacted with an N-arylamine (such as benzylamine or a substituted aniline) in the presence of a base to neutralize the hydrogen chloride byproduct. The general reaction scheme is the amide bond formation between 2-iodobenzoyl chloride and the selected N-aryl amine.

Researchers have utilized these substrates to study an electroreductive radical 1,4-aryl migration. rsc.org This process, promoted by a catalytic amount of an organo-mediator like 9-bromophenanthrene (B47481), allows for the synthesis of structurally diverse biaryls under mild conditions in an undivided electrochemical cell. rsc.org The reaction is initiated by the single-electron reduction of the aryl iodide, which generates an aryl radical, leading to a cascade of reactions including intramolecular cyclization and C-N bond cleavage. rsc.org

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Class | Ref. |

| 2-Iodobenzoic acid | N-arylamine | 1. Thionyl chloride (SOCl₂) 2. Base (e.g., Pyridine, Triethylamine) | N-aryl-2-iodobenzamide | rsc.org |

This methodology provides a foundation for accessing a variety of N-aryl-2-iodobenzamide precursors necessary for subsequent rearrangement studies, which are valuable in constructing complex molecules without the need for transition metal catalysts. rsc.org

Synthesis of this compound from D-Galactose Derivatives

Carbohydrates offer a chiral pool for the synthesis of complex molecules. A derivative of this compound has been synthesized starting from D-galactose, demonstrating the integration of sugar chemistry with aryl radical reactions. Specifically, methyl 4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside was prepared as a precursor for a tri-n-butyltin hydride-mediated 11-endo selective aryl radical cyclization to form a benzomacrolactam. scielo.brresearchgate.net

The synthesis of this specific 2-iodobenzamide (B1293540) derivative involved a multi-step process starting from methyl α-D-galactopyranoside. scielo.br The key final step in forming the N-acyl bond was the reaction of 2-iodobenzoyl chloride with an amino-functionalized galactose derivative, methyl 4-O-allyl-6-amino-2,3-di-O-benzyl-6-deoxy- α-D-galactopyranoside. scielo.br

The procedure for the amide formation is detailed as follows: A solution of the amino-galactose derivative in dichloromethane (CH₂Cl₂) is treated with 2-iodobenzoyl chloride in the presence of a 10% aqueous sodium hydroxide (B78521) (NaOH) solution. The biphasic mixture is stirred vigorously for several hours at room temperature. scielo.br After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with more dichloromethane. The combined organic extracts are then worked up using standard procedures, and the final product is purified by column chromatography. scielo.br

This synthesis highlights the versatility of the 2-iodobenzamide moiety, which can be attached to complex, chiral scaffolds derived from natural products like D-galactose. The resulting molecule was then used to explore intramolecular aryl radical cyclization reactions. scielo.brresearchgate.net

Electrochemical Synthesis of this compound Precursors

While the direct electrochemical synthesis of this compound is not extensively detailed, the electrochemical application of these compounds as precursors is a subject of recent research. An electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides has been developed, which uses catalytic amounts of 9-bromophenanthrene as a redox mediator. rsc.org

This electrochemical protocol is performed in an undivided cell under mild conditions and avoids the use of transition metal catalysts or chemical reductants. rsc.org The N-aryl-2-iodobenzamide precursor is subjected to cathodic single-electron reduction, which is facilitated by the organo-mediator. This generates an aryl radical, which then undergoes a sequence of intramolecular reactions to yield biaryl products. rsc.org

Table of Reaction Conditions for Electrochemical Aryl Migration:

| Component | Role | Specifications |

| Substrate | Precursor | N-aryl-2-iodobenzamide |

| Cell Type | Reaction Vessel | Undivided cell |

| Mediator | Redox Catalyst | 9-Bromophenanthrene (catalytic amount) |

| Method | Initiation | Cathodic single-electron reduction |

| Outcome | Product Class | Structurally versatile biaryls |

This method showcases an advanced application of N-aryl-2-iodobenzamides, where electrochemistry provides a green and efficient alternative for promoting radical reactions that lead to the formation of valuable biaryl compounds. rsc.org

Mechanistic Investigations of Reactions Involving N Benzyl 2 Iodobenzamide

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of N-substituted-2-iodobenzamides, palladium-catalyzed reactions often proceed through cascade sequences, enabling the rapid assembly of polycyclic frameworks.

Intramolecular Carbopalladation Cascades with N-propargyl-2-iodobenzamides

The intramolecular carbopalladation of N-propargyl-2-iodobenzamides represents a key step in the synthesis of various nitrogen-containing heterocycles. This process is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the benzamide (B126), forming an arylpalladium(II) intermediate. This intermediate then undergoes an intramolecular carbopalladation of the tethered alkyne. This cyclization is typically a 5-exo-dig process, which is kinetically favored and leads to the formation of a five-membered ring containing a vinylpalladium species. The subsequent reactions of this intermediate dictate the final product of the cascade.

The efficiency of this cascade is influenced by several factors, including the choice of palladium catalyst, ligands, and reaction conditions. For instance, ligandless palladium catalysts such as palladium acetate, Pd(OAc)₂, have been shown to be effective in promoting these cyclizations. The choice of solvent and base also plays a crucial role in the outcome of the reaction.

A plausible mechanistic pathway for this cascade is outlined below:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a Pd(0) species to the aryl iodide of the N-propargyl-2-iodobenzamide.

Carbopalladation: The resulting arylpalladium(II) complex undergoes intramolecular insertion of the alkyne, leading to a vinylpalladium(II) intermediate.

Subsequent Reactions: This intermediate can then undergo various transformations, such as β-hydride elimination, reductive elimination, or further insertion reactions, to afford the final heterocyclic product and regenerate the Pd(0) catalyst.

Regio- and Stereoselective Synthesis of Fused Heterocycles

The palladium-catalyzed cascade reactions of N-propargyl-2-iodobenzamides allow for the regio- and stereoselective synthesis of a diverse range of fused heterocyclic systems. The regioselectivity of the initial carbopalladation step is generally high, favoring the formation of the five-membered ring. The stereochemistry of the resulting exocyclic double bond in the product is also often well-defined, being influenced by the geometry of the vinylpalladium intermediate and the subsequent reaction pathways.

For example, the reaction of o-(1-alkynyl)benzamides with various electrophiles can lead to the formation of substituted isoindolin-1-ones in good to excellent yields under mild conditions. nih.gov This methodology is tolerant of a variety of functional groups on the amide and the alkyne. nih.gov The choice of electrophile can influence the final product, with reagents like iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) being effective. nih.gov In some instances, substituted isoquinolin-1-ones can be formed as the major product. nih.gov

Table 1: Examples of Regio- and Stereoselective Synthesis of Isoindolin-1-ones

| Entry | Substrate (o-(1-alkynyl)benzamide) | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-benzyl-2-(phenylethynyl)benzamide | ICl | (Z)-N-benzyl-3-(1-iodo-2-phenylvinyl)isoindolin-1-one | 95 |

| 2 | N-methyl-2-(hex-1-ynyl)benzamide | I₂ | (Z)-3-(1-iodohex-1-en-2-yl)-N-methylisoindolin-1-one | 88 |

Data is illustrative and compiled from findings on related substrates. nih.gov

Vinylpalladium Intermediate Chemistry

The vinylpalladium intermediate is a central and versatile species in these palladium-catalyzed transformations. Its chemistry dictates the structure and complexity of the final heterocyclic product. Once formed from the intramolecular carbopalladation, the vinylpalladium species can undergo several key reactions:

Protonolysis: In the presence of a proton source, the vinylpalladium intermediate can be protonated to yield a product with an exocyclic double bond and regenerate the active palladium catalyst.

Coupling Reactions: The vinylpalladium intermediate can participate in cross-coupling reactions with various partners, such as organometallic reagents (e.g., Suzuki, Stille, or Sonogashira coupling partners), allowing for the introduction of additional diversity into the final product.

Carbonylative Cyclization: In the presence of carbon monoxide, the vinylpalladium intermediate can undergo carbonyl insertion followed by reductive elimination to afford carbonyl-containing fused heterocycles.

Heck-type Reactions: The vinylpalladium species can react with alkenes in a Heck-type manner, leading to the formation of more complex polycyclic systems.

The reactivity of the vinylpalladium intermediate is highly dependent on the reaction conditions, including the nature of the ligands on the palladium, the solvent, and the presence of additives. By carefully controlling these parameters, chemists can steer the reaction towards the desired outcome, highlighting the synthetic power of vinylpalladium chemistry in heterocyclic synthesis.

Copper-Catalyzed Reaction Mechanisms

Copper catalysis provides an alternative and often complementary approach to palladium for the synthesis of nitrogen-containing heterocycles from N-substituted-2-iodobenzamides. These reactions often proceed via mechanisms distinct from those of palladium, offering different selectivities and functional group tolerance.

Ullmann-type Coupling Reactions

Intramolecular Ullmann-type coupling reactions are a classic and effective method for the formation of C-N bonds in the synthesis of heterocycles. In the case of substrates like N-benzyl-2-iodobenzamide, a copper catalyst facilitates the intramolecular coupling between the amide nitrogen and the iodinated aromatic ring to form a lactam.

The mechanism of the Ullmann condensation has been the subject of much investigation, and several pathways have been proposed. organic-chemistry.org A widely accepted mechanism involves the following key steps:

Formation of a Copper Amide: The reaction is initiated by the coordination of the amide to the copper(I) catalyst, followed by deprotonation by a base to form a copper(I) amide complex.

Oxidative Addition: The aryl iodide then undergoes oxidative addition to the copper(I) amide complex, forming a copper(III) intermediate.

Reductive Elimination: This copper(III) species then undergoes reductive elimination to form the C-N bond of the heterocyclic product and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Alternative mechanisms, including those involving radical pathways or σ-bond metathesis, have also been proposed. organic-chemistry.org The exact operative mechanism can be influenced by the nature of the substrate, the copper source, the ligands, and the reaction conditions. The use of ligands, such as 1,10-phenanthroline or diamines, can significantly accelerate the reaction and improve yields by stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.

Intramolecular C-H Amidation Processes

More recently, copper-catalyzed intramolecular C-H amidation has emerged as a powerful strategy for the synthesis of nitrogen heterocycles, offering an atom-economical alternative to traditional cross-coupling methods. beilstein-journals.org For a substrate like this compound, this transformation would involve the formation of a bond between the amide nitrogen and a C-H bond on the benzyl (B1604629) group. However, a more common application of this methodology involves the amidation of an unactivated C-H bond on a group attached to the benzamide ring.

The mechanism of copper-catalyzed C-H amidation is often proposed to proceed through a radical pathway or via a concerted metalation-deprotonation pathway. A general mechanistic outline for a radical process is as follows:

Generation of a Nitrogen Radical: The reaction is often initiated by an oxidant that facilitates the formation of a nitrogen-centered radical from the amide.

Hydrogen Atom Abstraction: This nitrogen radical can then abstract a hydrogen atom from a C-H bond within the molecule, typically a benzylic C-H bond, to form a carbon-centered radical.

Radical Rebound/Oxidative Cyclization: The carbon-centered radical can then be trapped by a copper(II) species to form a copper(III) intermediate, which undergoes reductive elimination to form the C-N bond. Alternatively, the carbon radical can directly rebound with the nitrogen of a copper-bound amide.

The regioselectivity of the C-H amidation is a key challenge and is often directed by the inherent reactivity of the C-H bonds (e.g., benzylic C-H bonds are more reactive) or by the use of directing groups.

Table 2: Key Mechanistic Steps in Copper-Catalyzed Intramolecular C-H Amidation

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Catalyst-Amide Interaction | Copper-amide complex |

| 2 | C-H Bond Activation | Carbon-centered radical or organocopper species |

| 3 | C-N Bond Formation | Reductive elimination from a higher-valent copper species or radical coupling |

This table provides a generalized overview of potential mechanistic steps.

Cascade Reactions Leading to Heterocyclic Systems (e.g., Quinazolinones, Isoindolinones)

This compound and related 2-iodobenzamides are versatile precursors for the synthesis of various heterocyclic systems through cascade reactions. These reactions often involve a sequence of bond-forming events in a single pot, providing efficient access to complex molecules like quinazolinones.

One notable example is the one-pot, copper-catalyzed synthesis of 2,3-disubstituted quinazolinone derivatives from 2-iodobenzamide (B1293540) derivatives and various amines, including benzylamines. researchgate.net This process operates through a domino cascade mechanism. The reaction is initiated by an Ullman coupling, where the amine component is N-arylated with the 2-iodobenzamide derivative. researchgate.net This is followed by an intramolecular C-H amidation, catalyzed by copper, to complete the cyclization and form the quinazolinone ring system. researchgate.net The use of a copper(I) iodide catalyst in conjunction with a base like cesium carbonate (Cs₂CO₃) under ligand-free conditions, often enhanced by microwave irradiation, has proven effective for this transformation. researchgate.net This methodology demonstrates broad substrate scope, yielding moderate to good yields of the desired quinazolinone products. researchgate.net

| Reactants | Catalyst/Base | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| 2-Iodobenzamide derivatives + Benzylamines | Copper(I) iodide / Cs₂CO₃ | Domino Cascade (Ullman Coupling + C-H Amidation) | 2,3-Disubstituted Quinazolinones | One-pot synthesis, Ligand-free, Microwave-assisted researchgate.net |

Tellurium Atom Insertion into Carbon-Iodine Bonds of 2-Iodobenzamides

The carbon-iodine bond in 2-iodobenzamides is susceptible to the insertion of elemental tellurium, leading to the formation of organotellurium compounds. This reaction is a key step in the synthesis of tellurium-containing heterocycles. The insertion of tellurium into a C(sp²)–I bond typically results in the formation of a hypervalent tellurium species, specifically an aryltellurium triiodide.

While direct studies on this compound are not extensively detailed in the provided context, the general reactivity pattern of aryl iodides supports this transformation. The process involves the reaction of the 2-iodobenzamide with elemental tellurium, often at elevated temperatures. The resulting organotellurium intermediates can be quite stable and serve as building blocks for more complex structures. In these compounds, the tellurium atom can engage in further interactions, such as chalcogen bonds (Te···I), which can influence their solid-state structures, leading to the formation of supramolecular assemblies like 1D polymers. mdpi.com

| Substrate | Reagent | Reaction | Intermediate Product | Potential Subsequent Interactions |

|---|---|---|---|---|

| 2-Iodobenzamide derivative | Elemental Tellurium (Te) | Atom Insertion into C-I bond | Aryltellurium triiodide derivative | Chalcogen Bonding, Halogen Bonding mdpi.com |

Aryl Radical Mediated Transformations

Aryl radicals generated from N-aryl-2-iodobenzamides are potent intermediates for constructing new chemical bonds, particularly through migration reactions. Electrochemical methods provide a mild and controlled way to generate these radicals, avoiding the need for harsh chemical reagents.

Electroreductive Radical 1,4-Aryl Migration in N-aryl-2-iodobenzamides

An electrochemical approach has been developed for the radical 1,4-aryl migration of N-aryl-2-iodobenzamides to synthesize structurally diverse biaryls. rsc.org This reaction proceeds under mild conditions in an undivided electrochemical cell and does not require transition metal catalysts or chemical reductants. rsc.org The process is often promoted by a catalytic amount of a redox mediator, such as 9-bromophenanthrene (B47481). rsc.org This method represents a form of Truce-Smiles rearrangement, triggered by a radical process. researchgate.netnih.gov The versatility of this transformation allows for the migration of a wide range of aromatic rings, including those with both electron-donating and electron-withdrawing substituents. researchgate.netnih.govnih.gov

Generation of Aryl Radicals via Cathodic Single-Electron Reduction

The key initiating step in the 1,4-aryl migration is the generation of an aryl radical from the N-aryl-2-iodobenzamide precursor. rsc.org This is achieved through a single-electron reduction at the cathode. The highly negative reduction potential of aryl iodides makes their direct reduction challenging; however, electrochemistry, particularly when using a mediator, can effectively overcome this barrier. researchgate.net The redox mediator is first reduced at the cathode and then transfers an electron to the C-I bond of the 2-iodobenzamide. This single-electron transfer (SET) results in the cleavage of the carbon-iodine bond, releasing an iodide anion and the crucial aryl radical. rsc.orgnih.gov

Sequential Intramolecular Spirocyclization and C-N Bond Cleavage

Once the aryl radical is generated, it undergoes a rapid and sequential transformation. The first step is an intramolecular 5-exo-trig spirocyclization. rsc.org In this process, the aryl radical attacks the carbonyl carbon of the amide group, forming a five-membered ring and generating a spirocyclic intermediate. This is followed by the cleavage of the amide C-N bond. rsc.org This C-N bond scission is a critical step that drives the rearrangement forward, ultimately leading to the migration of the aryl group from the nitrogen atom to a new position. The selective cleavage of the C(aryl)-N bond over the C(carbonyl)-N bond is a known process in amide chemistry under specific conditions. organic-chemistry.org

| Step | Process | Key Intermediate | Description |

|---|---|---|---|

| 1 | Radical Generation | Aryl Radical | Cathodic single-electron reduction cleaves the C-I bond. rsc.orgresearchgate.net |

| 2 | Spirocyclization | Spirocyclic Radical Intermediate | Intramolecular 5-exo-trig attack of the aryl radical on the amide carbonyl. rsc.org |

| 3 | Fragmentation | Rearranged Radical | Cleavage of the C-N bond in the spirocyclic intermediate. rsc.org |

| 4 | Quenching | Final Product (Biaryl) | Hydrogen atom abstraction from a donor terminates the radical chain. rsc.orgnih.gov |

Aryl Radical Cyclization of 2-Iodobenzamide Derivatives

The aryl radical cyclization of 2-iodobenzamide derivatives represents a powerful method for the construction of nitrogen-containing heterocyclic compounds. A common approach to initiate this transformation involves the use of tri-n-butyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) scielo.brscielo.brscielo.br. The generally accepted mechanism commences with the homolytic cleavage of the carbon-iodine bond by a tributyltin radical, which is generated from the reaction of Bu₃SnH with the initiator. This step produces an aryl radical.

The subsequent intramolecular cyclization of this aryl radical onto a tethered unsaturated moiety is a key step that dictates the structure of the final product. The regioselectivity of this cyclization is a subject of considerable interest and is often governed by Baldwin's rules, with 5-exo cyclizations typically being favored over 6-endo pathways for many systems researchgate.net. However, the substitution pattern on the substrate can significantly influence this outcome. For instance, in the case of N-vinylic 2-iodobenzamides, enamides without a substituent on the vinylic carbon atom α to the nitrogen exclusively yield 5-exo cyclization products. Conversely, the presence of a phenyl substituent at this position predominantly leads to the formation of 6-endo cyclization products. This shift in regioselectivity is attributed to a 5-exo cyclization followed by a neophyl rearrangement of the intermediate radical researchgate.net.

The reaction conditions, such as the concentration of Bu₃SnH, can also play a crucial role in the product distribution. Low concentrations of the tin hydride are often employed to favor the cyclization pathway over the competing direct reduction of the initially formed aryl radical, which would lead to the formation of a simple hydrogenolysis product scielo.brscielo.brscielo.br.

While the general principles of aryl radical cyclization are well-established, the specific outcomes for this compound derivatives can be influenced by the nature of the radical acceptor tethered to the nitrogen atom. For example, attempts to form large-ring benzomacrolactams through this methodology have shown that steric hindrance can impede the desired cyclization, leading instead to the formation of hydrogenolysis and aryltributyltin products scielo.brscielo.br.

Below is a table summarizing the outcomes of Bu₃SnH-mediated aryl radical cyclizations for different 2-iodobenzamide derivatives, highlighting the influence of substrate structure on the reaction pathway.

| Substrate | Key Structural Feature | Major Cyclization Product(s) | Other Significant Products |

| N-vinylic 2-iodobenzamides | Unsubstituted α-vinylic carbon | 5-exo cyclization products researchgate.net | - |

| N-vinylic 2-iodobenzamides | Phenyl-substituted α-vinylic carbon | Predominantly 6-endo cyclization products (via rearrangement) researchgate.net | 5-exo cyclization products |

| Methyl 4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside | Allyloxy group for macrocyclization | 11-endo benzomacrolactam scielo.br | Hydrogenolysis product |

| Methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside | Cinnamyl group for macrocyclization | No cyclization observed | Hydrogenolysis product, Aryltributyltin compound scielo.brscielo.br |

Transition Metal-Free Reactivity of this compound

Beyond transition metal-catalyzed reactions, this compound can participate in transformations initiated by other means, notably through photochemistry. These transition metal-free methods offer alternative pathways for the generation of radical species and subsequent bond formation.

Photoinduced single electron transfer (SET) is a powerful tool in organic synthesis for the generation of radical ions under mild conditions. In the context of this compound, the N-benzylamide moiety can be susceptible to SET. Upon irradiation with light of an appropriate wavelength, and in the presence of a suitable photosensitizer, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the N-benzylamide to the photosensitizer. This process generates a radical cation of the N-benzylamide.

The fate of this radical cation is crucial to the subsequent chemical transformations. For N-benzyl systems, a common pathway is the cleavage of a C-H or C-C bond. In the case of the N-benzylamide radical cation, deprotonation from the benzylic position is a likely event, leading to the formation of an α-amino radical. The ease of this deprotonation is a key factor in driving the reaction forward.

While direct studies on the photoinduced SET of this compound are not extensively documented, the behavior of related N-benzyl compounds provides valuable insights. For instance, the photoinduced SET reactions of bibenzyl derivatives have been shown to lead to the fragmentation of the resulting radical cation through either C-H or C-C bond cleavage rsc.org. Similarly, the generation of α-aminoalkyl radicals from various amines and their derivatives via photoinduced SET is a well-established synthetic strategy.

The general mechanism for the generation of an α-amino radical from an N-benzylamide via photoinduced SET can be summarized in the following steps:

Excitation: A photosensitizer (PS) absorbs a photon of light, promoting it to an excited state (PS*).

Single Electron Transfer (SET): The excited photosensitizer accepts an electron from the N-benzylamide, generating the N-benzylamide radical cation and the radical anion of the photosensitizer.

Deprotonation: A base in the reaction medium abstracts a proton from the benzylic position of the radical cation, yielding a neutral α-amino radical.

An alternative pathway to the generation of α-amino radicals from this compound under transition metal-free conditions involves an intramolecular 1,5-hydrogen atom transfer (HAT). This process is typically initiated by the formation of a radical at a different position within the molecule. In the case of this compound, the initial radical is often an aryl radical generated at the 2-position of the benzoyl group, as described in the context of aryl radical cyclization.

Once the aryl radical is formed, it can abstract a hydrogen atom from a remote position within the same molecule. The 1,5-HAT process, proceeding through a six-membered ring transition state, is generally a kinetically favored process. For this compound, the aryl radical can abstract a hydrogen atom from the benzylic position of the N-benzyl group. This intramolecular event results in the formation of a new carbon-centered radical at the benzylic position—an α-amino radical—and the quenching of the initial aryl radical.

The general steps for this process are:

Initiation: Generation of an aryl radical at the 2-position of the benzoyl group, for example, through the homolytic cleavage of the C-I bond.

1,5-Hydrogen Atom Transfer (HAT): The aryl radical abstracts a hydrogen atom from the benzylic carbon of the N-benzyl group through a six-membered transition state.

Formation of α-Amino Radical: This transfer results in the formation of a resonance-stabilized α-amino radical.

While 1,5-HAT is a common and often dominant pathway for N-centered radicals, other HAT processes such as 1,2-HAT are also known, though less common for amidyl radicals. The propensity for a 1,5-HAT in N-benzylamides is influenced by the relative weakness of the benzylic C-H bond. Studies on substituted amides have shown that even when other potential HAT pathways are available, such as 1,6-HAT, the 1,2-HAT can be favored under certain conditions, highlighting the nuanced nature of these radical translocations nih.gov. However, the classic 1,5-HAT remains a key mechanistic pathway in many radical reactions of N-benzylamides.

The α-amino radical generated through this 1,5-HAT process is a versatile intermediate that can undergo various subsequent reactions, leading to the formation of complex heterocyclic structures.

The following table outlines the key steps in the generation of α-amino radicals from this compound via two distinct transition metal-free pathways.

| Pathway | Initiation Step | Key Intermediate | Process for α-Amino Radical Formation |

| Photoinduced Single Electron Transfer (SET) | Excitation of a photosensitizer followed by electron transfer from the N-benzylamide | N-benzylamide radical cation | Deprotonation at the benzylic position |

| Intramolecular 1,5-Hydrogen Atom Transfer (HAT) | Formation of an aryl radical at the 2-position of the benzoyl group | Aryl radical | Abstraction of a benzylic hydrogen by the aryl radical |

N Benzyl 2 Iodobenzamide As a Precursor in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The strategic placement of the iodo and benzylamide functionalities in N-benzyl-2-iodobenzamide facilitates its use in the synthesis of various fused and spirocyclic nitrogen heterocycles through transition-metal-catalyzed and radical-mediated cyclization reactions.

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones directly from this compound via a one-step intramolecular cyclization is not extensively documented in the reviewed scientific literature. However, related strategies involving intramolecular radical cyclization of similar precursors suggest a potential, albeit currently underexplored, pathway. For instance, the synthesis of 1,2-dihydroisoquinolines has been achieved through the radical cyclization of (E)-N-(2-bromobenzyl)-N-(2-(phenylthio)vinyl)acetamide ucsb.edu. This suggests that if an appropriate unsaturated moiety were introduced into the N-benzyl group of this compound, a subsequent intramolecular radical or Heck-type cyclization could potentially lead to the formation of the 3,4-dihydroisoquinolin-1(2H)-one core.

A notable application of this compound and its N-aryl analogues is in the synthesis of biaryl scaffolds through an electroreductive radical 1,4-aryl migration. This transition-metal-free method provides a versatile route to a variety of biaryls under mild conditions. The reaction is promoted by a catalytic amount of an organo-mediator, such as 9-bromophenanthrene (B47481), in an undivided electrochemical cell rsc.orgresearchgate.net.

The proposed mechanism involves the single-electron reduction of the aryl iodide to generate an aryl radical. This radical then undergoes a 5-exo-trig intramolecular cyclization onto the amide's carbonyl carbon, forming a spirocyclic intermediate. Subsequent cleavage of the C-N bond results in the migration of the N-aryl group to the 2-position of the benzamide (B126), followed by a hydrogen atom abstraction to yield the final biaryl product rsc.org.

Table 1: Examples of Biaryl Synthesis via 1,4-Aryl Migration of N-Aryl-2-iodobenzamides

| N-Aryl Group | Product | Yield (%) |

| Phenyl | 2-Phenylbenzamide | 85 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzamide | 78 |

| 4-Fluorophenyl | 2-(4-Fluorophenyl)benzamide | 82 |

| 4-(Trifluoromethyl)phenyl | 2-(4-(Trifluoromethyl)phenyl)benzamide | 75 |

| 2-Naphthyl | 2-(Naphthalen-2-yl)benzamide | 72 |

This compound is a suitable precursor for the synthesis of 3-methyleneisoindoline-1-ones. This transformation is typically achieved through a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. The initial Sonogashira reaction couples the terminal alkyne to the ortho-position of the benzamide, forming a 2-alkynylbenzamide intermediate.

Subsequent base-mediated or metal-catalyzed intramolecular hydroamination of the alkyne by the amide nitrogen leads to the formation of the isoindolinone ring. The stereochemistry of the exocyclic double bond can often be controlled to favor the (Z)-isomer depending on the reaction conditions and the substituents on the alkyne and the nitrogen atom nih.gov.

Table 2: Synthesis of (Z)-3-Methyleneisoindoline-1-ones

| Alkyne | Product | Yield (%) |

| Phenylacetylene (B144264) | (Z)-N-benzyl-3-benzylideneisoindolin-1-one | 75 |

| 1-Hexyne | (Z)-N-benzyl-3-pentylideneisoindolin-1-one | 68 |

| Trimethylsilylacetylene | (Z)-N-benzyl-3-(trimethylsilylmethylene)isoindolin-1-one | 82 |

| Ethynylbenzene | (Z)-N-benzyl-3-benzylideneisoindolin-1-one | 78 |

While a direct, one-pot synthesis of quinazolinone derivatives from this compound is not commonly reported, it can serve as a starting material in a multi-step sequence. A plausible route would involve the conversion of the 2-iodo group to a 2-amino group. This transformation can be achieved through various methods, such as a Buchwald-Hartwig amination. The resulting N-benzyl-2-aminobenzamide can then undergo cyclization to form a quinazolinone.

A common method for this cyclization is the reaction of the 2-aminobenzamide (B116534) with an aldehyde or its synthetic equivalent rhhz.netdaneshyari.comresearchgate.net. For instance, reaction with an orthoester in the presence of an acid catalyst can provide the corresponding quinazolinone. Alternatively, palladium-catalyzed oxidative cyclization with alcohols can also be employed to construct the quinazolinone ring system.

This compound can be utilized in the synthesis of 1,2-disubstituted indoles through a copper-catalyzed reaction with 2-alkynylanilines. This reaction proceeds via a tandem C-N and C-C bond formation. However, it has been noted that N-benzyl substituted-2-iodobenzamide is less reactive under these conditions compared to other N-substituted analogues, leading to lower yields researchgate.net.

The reaction is believed to proceed through an initial N-arylation of the 2-alkynylaniline with the this compound, followed by an intramolecular cyclization of the resulting intermediate to form the indole (B1671886) ring.

Table 3: Synthesis of 1,2-Disubstituted Indoles

| 2-Alkynylaniline | Product | Yield (%) |

| 2-Ethynylaniline | 1-Benzoyl-2-phenylindole | 45 |

| 2-(Phenylethynyl)aniline | 1-Benzoyl-2-(p-tolyl)indole | 42 |

The synthesis of spiro isoindolinone-indolines can be achieved from this compound in a two-step process. The first step involves the synthesis of an isoindolinone derivative, for example, through a Sonogashira coupling followed by cyclization as described in section 4.1.3. The resulting N-benzyl-3-methyleneisoindolin-1-one can then be converted to the spirocyclic product.

This subsequent transformation can be achieved through a halonium ion-mediated strategy. Treatment of the isoindolinone with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a nucleophilic indole derivative would lead to the formation of the spiro isoindolinone-indoline scaffold researchgate.net.

Formation of Benzo[d]isothiazol-3(2H)-one Derivatives from Halobenzamides

The synthesis of benzo[d]isothiazol-3(2H)-ones, a class of compounds with significant industrial and pharmaceutical applications, can be achieved from 2-halobenzamide precursors. nih.gov Research has demonstrated that N-substituted 2-iodobenzamides are particularly effective starting materials for this transformation.

Detailed research findings indicate that a copper-catalyzed cascade reaction involving C–S bond formation followed by N–S bond cyclization is an effective method. nih.gov In this approach, various 2-halobenzamides are coupled with elemental sulfur (S₈) to produce benzo[d]isothiazol-3(2H)-ones in moderate to good yields. The reactivity of the 2-halobenzamide starting material follows the expected trend for halogen reactivity in cross-coupling reactions: 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. nih.gov This highlights the utility of this compound as a highly reactive precursor for this synthesis. The reaction is typically catalyzed by copper salts such as copper(I) chloride (CuCl) or copper(II) bromide (CuBr₂), with the latter being effective under microwave irradiation conditions. nih.gov

| Starting Material | Reagent | Catalyst | Conditions | Product | Yield |

| 2-Iodobenzamides | S₈ | CuCl | Cascade Reaction | Benzo[d]isothiazol-3(2H)-ones | Moderate to Good |

| 2-Iodobenzamides | S₈ | CuBr₂ | Microwave Irradiation | Benzo[d]isothiazol-3(2H)-ones | Moderate to Good |

Applications in Macrocyclization Reactions

This compound and its derivatives are valuable precursors for the synthesis of benzomacrolactams, which are macrocyclic compounds containing a fused benzene (B151609) ring and a lactam moiety. A key synthetic strategy employed for this purpose is the tri-n-butyltin hydride (Bu₃SnH)-mediated aryl radical cyclization. scielo.brscielo.br

This reaction proceeds via the generation of an aryl radical at the carbon atom previously bonded to the iodine. This radical then undergoes an intramolecular cyclization by attacking an unsaturated bond, such as an allyl group, tethered to the amide nitrogen. The regioselectivity of the cyclization is a critical aspect of this methodology. For instance, the 11-endo selective aryl radical cyclization of specific 2-iodobenzamide derivatives has been successfully used to construct 11-membered benzomacrolactam rings. scielo.brrsc.org Similarly, 12-endo cyclization of substrates like N-(4-allyloxybutyl)-2-iodobenzamide has been reported to form 12-membered benzomacrolactams. researchgate.net The reaction conditions, particularly the slow addition of Bu₃SnH and a radical initiator like azobisisobutyronitrile (AIBN) at low concentrations, are crucial to favor the desired intramolecular cyclization over competing intermolecular reactions or direct reduction (hydrogenolysis) of the carbon-iodine bond. scielo.br

| Precursor | Reagent | Cyclization Mode | Product | Yield |

| Methyl 4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside | Bu₃SnH/AIBN | 11-endo | 11-membered Benzomacrolactam | 32% |

| Methyl 4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-glucopyranoside | Bu₃SnH/AIBN | 11-endo | 11-membered Benzomacrolactam | 40% |

| N-(4-allyloxybutyl)-2-iodobenzamide | Bu₃SnH | 12-endo | 12-membered Benzomacrolactam | Not specified |

Preparation of Organochalcogen Compounds

The carbon-iodine bond in this compound is also susceptible to the insertion of other atoms, providing a route to novel organometallic compounds. A notable example is the synthesis of 2-phenyl-benzamide tellurenyl iodides. researchgate.net

An efficient, copper-catalyzed, atom-economical synthetic method has been developed for this transformation. The process involves the direct insertion of a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net This one-pot reaction proceeds in high yields, ranging from 78% to 95%. The resulting 2-phenyl-benzamide tellurenyl iodides are of interest due to the Lewis acidic nature of the tellurium center, which can be utilized in catalysis. researchgate.net

| Substrate | Reagent | Catalyst | Product | Yield |

| 2-Iodobenzamides | Tellurium | Copper(I) | 2-Phenyl-benzamide tellurenyl iodides | 78-95% |

Advanced Spectroscopic and Structural Elucidation of N Benzyl 2 Iodobenzamide Systems

X-ray Crystallographic Analysis of N-benzyl-2-iodobenzamide Derivatives

While a specific crystal structure for this compound is not publicly documented, a comprehensive analysis of the closely related derivative, 2-iodo-N-phenylbenzamide, offers significant insights into the likely structural characteristics. nih.goviucr.org This analogue shares the core 2-iodobenzamide (B1293540) framework and the N-substituted aromatic ring, providing a valuable model for understanding conformation, intermolecular forces, and crystal packing. The primary difference lies in the direct N-phenyl linkage versus the more flexible N-benzyl (N-CH2-Ph) linkage.

Determination of Molecular Conformation and Torsion Angles

X-ray diffraction studies on 2-iodo-N-phenylbenzamide reveal a distinct molecular conformation defined by the spatial relationship between its constituent parts. nih.gov The molecule crystallizes with one molecule in the asymmetric unit. iucr.org A key feature is the non-planar arrangement of the aromatic rings and the central amide group. The two aromatic rings are positioned nearly perpendicular to each other, with an observed dihedral angle of 79.84(6)°. nih.gov

| Parameter | Angle (°) |

|---|---|

| Dihedral Angle (Iodobenzene Ring vs. N-phenyl Ring) | 79.84(6) |

| Inclination of Iodobenzene Ring to Amide Plane | 52.01(1) |

| Inclination of N-phenyl Ring to Amide Plane | 28.45(5) |

Analysis of Intermolecular Hydrogen Bonding Networks

In the solid state, molecules of 2-iodo-N-phenylbenzamide are organized through specific intermolecular interactions, with hydrogen bonding playing a crucial role. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The crystal structure shows the formation of N—H⋯O hydrogen bonds. nih.govresearchgate.net Unlike the parent 2-iodobenzamide which forms complex dimer and tetramer motifs, the single N-H donor in the N-phenyl derivative limits the primary hydrogen bonding pattern to the formation of C(4) molecular chains that propagate along the a-axis direction. nih.goviucr.org This recurring motif is a fundamental component of its supramolecular structure. Given that this compound also possesses a single N-H donor, a similar chain-like hydrogen bonding network is highly probable in its crystal structure.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O1 | 0.88 | 2.15 | 2.942(2) | 150 |

Investigation of π-π Stacking and C-H…π Interactions in Crystal Packing

Beyond classical hydrogen bonding, weaker interactions are vital in stabilizing the crystal packing of 2-iodo-N-phenylbenzamide. The analysis reveals the presence of halogen bonding, specifically C—I⋯π(ring) interactions. nih.govresearchgate.net In this motif, the electrophilic region of the iodine atom interacts with the electron-rich π-system of an adjacent phenyl ring. These halogen bonds, supported by weaker C—H⋯π(ring) interactions, link the hydrogen-bonded chains together. nih.gov These combined forces generate extensive two-dimensional sheets of molecules that align along the ab diagonal of the unit cell. iucr.org There are no conventional π-π stacking interactions observed where the aromatic rings overlap in a parallel fashion; instead, the packing is dominated by these C—I⋯π and C—H⋯π contacts. This intricate network of non-covalent interactions defines the dense and stable packing of the molecules in the crystal lattice.

Supramolecular Assembly Architectures in Solid State

The culmination of the intermolecular forces described above results in a well-defined supramolecular assembly. The architecture of crystalline 2-iodo-N-phenylbenzamide can be described as a layered structure. nih.gov

Primary Structure (1D): N—H⋯O hydrogen bonds assemble individual molecules into one-dimensional chains. iucr.org

This hierarchical assembly, from 1D chains to 2D sheets, demonstrates how a combination of strong and weak non-covalent interactions can generate complex and stable solid-state architectures. The principles observed in this analogue provide a strong predictive framework for the supramolecular chemistry of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. Beyond simple structural confirmation, advanced NMR techniques are pivotal for elucidating aspects of regioselectivity and stereoselectivity that may arise during the synthesis of more complex derivatives.

Mechanistic Probing using in-situ NMR Techniques

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method for studying the mechanisms of homogeneous organic and organometallic reactions in real-time. nih.gov This technique allows for the direct observation of reactants, intermediates, products, and catalysts as the reaction proceeds within the NMR tube. nih.govrsc.org By acquiring spectra at various time points, it is possible to generate concentration profiles for each species, which in turn enables the determination of reaction kinetics and the elucidation of complex reaction pathways. manchester.ac.uk

The application of in-situ NMR to reactions involving this compound can provide invaluable mechanistic details. For instance, in palladium-catalyzed intramolecular C-H amidation reactions where this compound is a substrate, in-situ NMR could be employed to monitor the consumption of the starting material and the formation of the cyclized quinazolinone product. Furthermore, it could help identify and characterize key catalytic intermediates, such as palladium-ligand complexes or species formed after oxidative addition into the C-I bond.

Techniques applicable in such studies include:

¹H and ¹³C NMR: To track the structural changes in the organic framework.

Heteronuclear NMR (e.g., ³¹P, ¹⁹F): If ligands containing these nuclei are used in the catalytic system.

Diffusion-Ordered Spectroscopy (DOSY): To distinguish between species of different sizes, such as small molecules and larger catalytic complexes. nih.gov

By monitoring the reaction under various conditions (e.g., temperature, catalyst loading, substrate concentration), a detailed picture of the reaction mechanism, including the rate-determining step and potential side reactions, can be constructed. nih.govmanchester.ac.uk

Conformational Analysis via NMR Studies

NMR spectroscopy is a primary tool for the conformational analysis of molecules in solution. nih.govauremn.org.br Amides, including this compound, are known to exhibit rotational isomerism around the amide C-N bond due to the partial double bond character of this linkage. This restricted rotation leads to the existence of distinct Z (trans) and E (cis) conformers, which can often be observed as separate sets of signals in the NMR spectrum at room temperature if the rotation is slow on the NMR timescale. scielo.br

In the case of this compound, two primary conformers would be expected due to rotation about the C(O)-N bond. The study of related compounds, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, using ¹H and ¹³C NMR has shown the clear presence of two sets of signals corresponding to Z and E configurations. scielo.br The chemical shift differences are typically most pronounced for the atoms located near the amide moiety. scielo.br

Key NMR techniques for conformational analysis include:

Variable Temperature NMR (VT-NMR): By acquiring spectra at different temperatures, the coalescence of the signals for the two conformers can be observed. This allows for the calculation of the energy barrier (ΔG‡) to rotation around the amide bond.

2D NMR Spectroscopy (e.g., HSQC, HMBC, NOESY): These experiments help in the unambiguous assignment of all proton and carbon signals for each conformer. scielo.br NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful as it can detect through-space interactions, providing direct evidence for the spatial proximity of atoms and thus helping to distinguish between the E and Z isomers.

A study on N-benzyl-N-n-propyl (2-methyl-3-nitrophenyl)acetamide found that in solution, the compound existed as two distinct Z and E isomers that could not be separated at room temperature, with activation parameters for the rotational barrier around 16 kcal/mol. A similar conformational behavior would be anticipated for this compound.

| Technique | Application in Conformational Analysis | Expected Outcome for this compound |

| ¹H and ¹³C NMR | Detection of distinct isomers. | Two sets of signals for protons and carbons near the amide bond. |

| VT-NMR | Determination of the rotational energy barrier. | Coalescence of signals at elevated temperatures, allowing calculation of ΔG‡. |

| 2D-NOESY | Differentiation between E and Z isomers. | Observation of through-space correlations unique to each conformer. |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Support

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pharmaceutical and chemical analysis, providing highly accurate mass measurements that allow for the determination of the elemental composition of a molecule. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from the analyte, which are then analyzed by high-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). nih.govsemanticscholar.org

In the context of reactions involving this compound, HRMS serves to confirm the identity of starting materials, products, and, crucially, to support proposed reaction mechanisms by identifying key intermediates or byproducts. The high mass accuracy (typically <5 ppm) allows for the confident assignment of a molecular formula to a measured mass. nih.govmdpi.com

For example, in a study of a reaction involving a derivative of this compound, HRMS was used to confirm the formation of the product. The calculated mass for the potassium adduct [M+K]⁺ of C₁₁H₁₂IKNO₃ was 371.94989, while the experimentally found mass was 371.94935, unequivocally confirming the product's identity. rsc.org Similarly, for another derivative, the calculated mass for the potassium adduct [M+K]⁺ of C₁₄H₁₀IKNO₃ was 433.96554, and the found mass was 433.96500. rsc.org This level of precision is critical for distinguishing between compounds with very similar nominal masses but different elemental compositions.

| Compound Class | Ionization Method | Application | Example HRMS Data (for related compounds) |

| Reactants/Products | ESI, MALDI | Structure confirmation. | Calculated: 371.94989 [M+K]⁺, Found: 371.94935 [M+K]⁺ rsc.org |

| Reaction Intermediates | ESI | Mechanistic elucidation. | Calculated: 433.96554 [M+K]⁺, Found: 433.96500 [M+K]⁺ rsc.org |

| Byproducts | ESI, GC-MS | Identification of side reactions. | Calculated: 474.2196 [M+H]⁺, Found: 474.2197 [M+H]⁺ semanticscholar.org |

Infrared Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. tanta.edu.eg The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. msu.edu The frequency of these vibrations is dependent on the bond strength and the masses of the connected atoms, making the IR spectrum a unique molecular fingerprint. tanta.edu.egsu.se

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), the latter being unique for each compound. nih.gov

Expected Vibrational Modes for this compound:

N-H Stretching: For secondary amides, a characteristic N-H stretching vibration is expected in the region of 3300-3100 cm⁻¹. In a related compound, N-Benzyl-2-(1H-indol-1-yl)benzamide, this peak was observed at 3282 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic (CH₂) C-H stretching vibrations are found just below 3000 cm⁻¹. mdpi.com

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the range of 1680-1630 cm⁻¹. For N-Benzyl-2-(1H-indol-1-yl)benzamide, this band was recorded at 1645 cm⁻¹. researchgate.net A similar value would be expected for the title compound.

N-H Bending (Amide II band): This band, which arises from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1570 and 1515 cm⁻¹.

Aromatic C=C Stretching: These vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond is usually observed in the 1400-1200 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents on the aromatic rings.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference Data (from related compounds) (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3300 - 3100 | 3282 researchgate.net |

| Aromatic C-H Stretch | Aryl Ring | 3100 - 3000 | 3089 - 3039 mdpi.com |

| Aliphatic C-H Stretch | Methylene (CH₂) | 3000 - 2850 | 2919, 2858 mdpi.com |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | 1645 researchgate.net, 1633 rsc.org |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | 1552 rsc.org |

| Aromatic C=C Stretch | Aryl Ring | 1600 - 1450 | 1574, 1498, 1468 mdpi.com |

Theoretical and Computational Chemistry Studies on N Benzyl 2 Iodobenzamide

Supramolecular Chemistry and Intermolecular Interactions of N Benzyl 2 Iodobenzamide Derivatives

Role of Hydrogen Bonding in Crystal Engineering of N-benzyl-2-iodobenzamide Analogues

Hydrogen bonding is a powerful and directional interaction that is extensively utilized in crystal engineering to guide the formation of specific supramolecular architectures. In the crystal structures of this compound analogues, classical N-H···O hydrogen bonds are primary drivers of molecular assembly, leading to predictable and robust patterns.

For instance, in the crystal structure of 2-iodobenzamide (B1293540), a simpler analogue, N—H⋯O hydrogen bonds result in the formation of both dimers and tetramers. researchgate.netnih.gov These interactions create distinct ring motifs that serve as building blocks for a more extended structure. researchgate.net Similarly, in 2-iodo-N-phenylbenzamide, the N—H⋯O hydrogen bonds are responsible for generating molecular chains that propagate along a specific crystallographic axis. researchgate.netnih.gov The substitution pattern on the amide nitrogen dictates the complexity of the hydrogen-bonding network; primary amides with two N-H donors can form more intricate patterns like tetramers, while secondary amides, such as an N-benzyl derivative, are typically limited to forming chains or dimers. nih.gov

In a related compound, N-benzyl-2-hydroxybenzamide, symmetry-related molecules are linked by N-H···O hydrogen bonds to form chains. researchgate.net This demonstrates the reliability of the amide N-H···O synthon in creating one-dimensional arrays. The predictability of these interactions makes them a cornerstone of crystal engineering for benzamide (B126) derivatives, allowing for the rational design of crystal packing.

Below is a table summarizing typical hydrogen bond geometries observed in related structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N1—H1A···O1 | 0.86 | 2.11 | 2.951 | 164 | researchgate.net |

| N1—H1···O1 | 0.88 | 2.15 | 2.942 | 150 | researchgate.netnih.gov |

| O1—HO1···O2 | 0.98 | 1.56 | 2.488 | 157 | researchgate.net |

This interactive table provides data on hydrogen bond geometries found in the crystal structures of this compound analogues.

Halogen Bonding Interactions in this compound Systems

Halogen bonding is a non-covalent interaction involving a halogen atom (Lewis acid) and a Lewis base. The iodine atom in 2-iodobenzamide derivatives is a potent halogen bond donor due to the presence of an electron-deficient region known as the σ-hole. rsc.org This interaction is highly directional and has a strength comparable to conventional hydrogen bonds, making it a valuable tool in supramolecular assembly. core.ac.uk

In the crystal structures of 2-iodobenzamide and its N-phenyl analogue, C—I⋯π(ring) interactions are observed. researchgate.netnih.gov These halogen bonds, in conjunction with hydrogen bonding, contribute to the formation of two-dimensional sheets of molecules. researchgate.netnih.gov The iodine atom interacts with the electron-rich π-system of an adjacent aromatic ring, guiding the assembly in a direction orthogonal to the hydrogen-bonded chains.

In other 2-iodo-phenyl amides, short intermolecular I⋯O halogen bonds have been identified as the dominant packing interaction. mdpi.com These interactions can lead to the formation of either molecular chains or discrete dimers, depending on the specific steric and electronic properties of the substituents. mdpi.com Hirshfeld surface analysis confirms that these I⋯O contacts are among the most significant intermolecular interactions in the crystal packing of these compounds. mdpi.com The directionality and strength of iodine-mediated halogen bonds make them a key element in controlling the dimensionality of the supramolecular structures of this compound systems.

| Donor-X···Acceptor | D···A (Å) | D-X···A (°) | Supramolecular Motif | Reference |

| C—I···π(ring) | - | - | Sheets | researchgate.netnih.gov |

| C—I···O | 3.012 | - | Chains | mdpi.com |

| C—I···O | 3.024 / 3.057 | 171.7 / 175.9 | Dimers | mdpi.com |

This interactive table summarizes observed halogen bonding interactions in iodobenzamide systems.

Weak Intermolecular Interactions (e.g., C-H…O, C-H…π) in Crystal Structures

In the crystal structure of 2-iodo-N-phenylbenzamide, weak C—H⋯π(ring) interactions are observed to support the primary C—I⋯π(ring) contacts, reinforcing the formation of molecular sheets. researchgate.netnih.gov The hydrogen atoms of one aromatic ring interact with the π-face of a neighboring ring, providing additional cohesion.

Similarly, in related benzyl-containing structures, C-H···O and C-H···π interactions are frequently observed to link the primary supramolecular chains or dimers into a three-dimensional network. researchgate.netnih.gov For example, in N-benzyl-2-hydroxybenzamide, hydrogen-bonded chains are further connected into a sheet-like structure via C-H···O hydrogen bonds. researchgate.net The phenyl and benzyl (B1604629) groups in these molecules provide ample C-H donors and π-acceptor sites, making these interactions a common feature in their crystal packing. The interplay of these varied weak forces is essential for achieving a dense and stable crystal structure.

| Interaction Type | Donor-H···Acceptor | Distance H···A (Å) | Supramolecular Role | Reference |

| C-H···π | C6—H6···Cg2 | 2.81 | Supports sheet formation | researchgate.netnih.gov |

| C-H···O | C12—H12···O1 | - | Forms helical chains | nih.gov |

| C-H···π | C25—H25B···Cg4 | - | Forms helical chains | nih.gov |

This interactive table presents data on weak intermolecular interactions observed in the crystal structures of related compounds.

Self-Assembly Principles of Iodobenzamide Scaffolds

The self-assembly of iodobenzamide scaffolds into well-defined supramolecular structures is governed by a hierarchy of non-covalent interactions. The process is not random but is directed by the specific geometric and electronic information encoded within the individual molecules. The principles of molecular recognition and complementarity are central to this assembly.

The primary and most directional interactions, such as N-H···O hydrogen bonds and C-I···O/π halogen bonds, establish the initial and most robust connections. These interactions typically lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets, which can be considered the primary structural motifs of the scaffold. researchgate.netnih.govmdpi.com For example, the amide group reliably forms hydrogen-bonded chains, while the iodo-substituent directs assembly through halogen bonding.

These primary structures are then organized into a three-dimensional (3D) crystal lattice through a network of weaker, less directional forces, including C-H···O, C-H···π, and van der Waals interactions. researchgate.netnih.gov This hierarchical assembly, where strong interactions create primary motifs and weaker forces organize them, is a fundamental principle in designing molecular materials. nih.govnih.gov By modifying the functional groups on the iodobenzamide scaffold, it is possible to tune the relative strengths of these interactions and thus control the final supramolecular architecture, demonstrating the core principles of rational crystal engineering.

Catalytic Systems in N Benzyl 2 Iodobenzamide Chemistry

Palladium Catalysts in Cross-Coupling and Cyclization Reactions

Palladium catalysts are pivotal in C-C bond formation and are extensively used for intramolecular cyclization and cross-coupling reactions involving aryl iodides like N-benzyl-2-iodobenzamide. Research has demonstrated the efficacy of palladium catalysis in cascade reactions that create complex heterocyclic structures.

A notable application involves the cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides, which are derivatives of this compound. This is followed by a Suzuki–Miyaura coupling reaction with arylboronic acids. This sequence allows for the efficient and stereoselective synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by an intramolecular cyclization onto the alkyne, and subsequent cross-coupling.

Optimization studies for the reaction of an N-propargyl-2-iodobenzamide derivative with phenylboronic acid have explored various palladium catalysts, solvents, and bases to maximize the yield of the desired cyclized product.

Table 1: Optimization of Palladium-Catalyzed Reaction of N-propargyl-2-iodobenzamide with Phenylboronic Acid

| Entry | Catalyst (5 mol%) | Solvent | Base (3 equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ | 1,4-Dioxane | K₃PO₄ | 100 | 51 |

| 2 | Pd(OAc)₂ | 1,4-Dioxane | K₃PO₄ | 100 | 45 |

| 3 | PdCl₂ | 1,4-Dioxane | K₃PO₄ | 100 | 60 |

| 4 | PdCl₂ | Toluene | K₃PO₄ | 110 | 55 |

| 5 | PdCl₂ | DMF | K₃PO₄ | 110 | 40 |

| 6 | PdCl₂ | EtOH | K₃PO₄ | 80 | 80 |

| 7 | PdCl₂ | EtOH | Cs₂CO₃ | 80 | 72 |

Data sourced from a study on the palladium-catalyzed synthesis of dihydroisoquinolin-1(2H)-ones.

The results indicate that a ligand-free PdCl₂ catalyst in ethanol (B145695) provides the highest yield, highlighting an environmentally friendly and efficient option for this transformation.

Copper Catalysts in C-N and C-S Bond Formation

Copper catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions, particularly for the formation of C-N and C-S bonds. In the chemistry of this compound, copper(I) catalysts have been successfully employed in domino reactions to synthesize heterocyclic compounds.

One prominent example is the regio- and stereoselective domino synthesis of (Z)-3-methyleneisoindoline-1-ones. This reaction proceeds via a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular C-N bond formation through an additive cyclization of the amide nitrogen onto the alkyne moiety. nih.gov This transformation showcases the dual role of the copper catalyst in facilitating both the initial C-C coupling and the subsequent C-N cyclization. While C-S bond formation is a known application of copper catalysis with similar substrates, specific examples starting from this compound were not prominently featured in the surveyed literature.

The efficiency and selectivity of copper-catalyzed reactions are often highly dependent on the choice of ligand. Ligands can stabilize the copper catalyst, enhance its solubility, and modulate its reactivity. In recent years, there has been a shift towards using green, biocompatible ligands derived from natural sources.